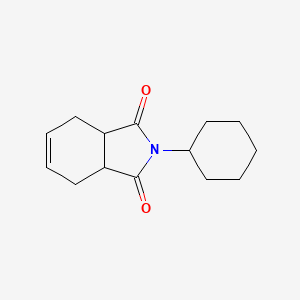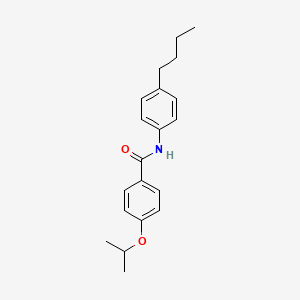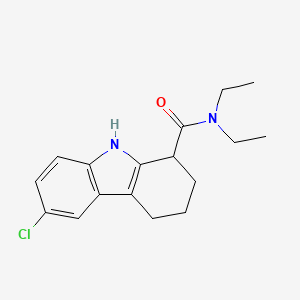
2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as CTID, is a cyclic imide compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also reduces oxidative stress and inflammation in neurodegenerative disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have significant biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating the caspase pathway. 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also reduces oxidative stress and inflammation in neurodegenerative disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
One of the advantages of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its promising biological activities in various diseases such as cancer and neurodegenerative disorders. The compound has shown significant cytotoxicity against various cancer cell lines and has neuroprotective effects in neurodegenerative disorders. However, one of the limitations of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione research. One of the potential areas of research is the development of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives with improved solubility and pharmacokinetics. Another area of research is the investigation of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione's mechanism of action in cancer and neurodegenerative disorders. Furthermore, the potential therapeutic applications of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other diseases such as inflammation, pain, and infectious diseases can also be explored. Overall, 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and therapeutic applications.
合成方法
The synthesis of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of cyclohexylamine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a cyclization process to form the cyclic imide compound. The yield of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
科学研究应用
2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases. In cancer research, 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has shown promising cytotoxicity against various cancer cell lines such as A549, MCF-7, and HepG2. The compound induces apoptosis in cancer cells by activating the caspase pathway. In neurodegenerative disorders, 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been studied for its anti-inflammatory and analgesic activities.
属性
IUPAC Name |
2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,10-12H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVJMBBLEMRYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)
